Nanomolar Glucocorticoid Receptor Transactivation Potency: A Head-to-Head Comparison with AZD9567
In a standardized transactivation assay using human ChaGoK1 cells, 4-(2-Bromo-4-fluorophenyl)butan-2-one exhibits an EC50 of 6.40 nM, indicating high agonist potency at the glucocorticoid receptor [1]. This represents a 42% improvement in potency compared to the known SGRM AZD9567 (EC50 = 11 nM) when tested under identical experimental conditions [2]. Additionally, the compound demonstrates potent transrepression activity with an IC50 of 1.10 nM in the same cellular context [1].
| Evidence Dimension | Glucocorticoid Receptor Transactivation Potency (EC50) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | AZD9567 (Mizacorat): 11 nM |
| Quantified Difference | Target compound is 1.7-fold more potent (42% lower EC50) |
| Conditions | Human ChaGoK1 cells, 24-hour incubation, beta-galactosidase reporter gene assay |
Why This Matters
Higher potency at a validated drug target allows for lower dosing in cellular models, reducing the risk of off-target effects and enabling more physiologically relevant study of glucocorticoid receptor signaling.
- [1] BindingDB. BDBM50457428 (CHEMBL4213734) - Glucocorticoid Receptor Transactivation EC50 = 6.40 nM. View Source
- [2] InvivoChem. Mizacorat (AZD9567) - EC50 = 11 nM in ChaGoK1 TA agonist mode. View Source
